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[City, State] — [Date] — A comprehensive analysis of preclinical data reveals a significant
synergistic anti-tumor effect when combining the selective FGFR inhibitor, INCB054828
(pemigatinib), with conventional chemotherapy agents. This guide provides an in-depth
comparison of the performance of these combination therapies in various preclinical models,
offering valuable insights for researchers, scientists, and drug development professionals in the
oncology field. The evidence strongly suggests that co-administration of pemigatinib with
chemotherapy, particularly platinum-based agents, can lead to enhanced efficacy compared to
monotherapy, paving the way for promising clinical trial designs.

Enhanced Anti-Tumor Efficacy with Combination
Therapy

Preclinical investigations have consistently demonstrated that INCB054828, a potent and
selective inhibitor of FGFR1, 2, and 3[1], exhibits a strong synergistic relationship with
chemotherapy in tumor models harboring FGFR alterations. The most compelling evidence
comes from studies combining pemigatinib with cisplatin. In xenograft models of cancers with
FGFR genetic alterations, the combination of INCB054828 and cisplatin resulted in a
significantly greater anti-tumor response than either agent administered alone, while
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maintaining an acceptable tolerability profile[1]. This suggests a cooperative mechanism of
action that overcomes potential resistance pathways and enhances cancer cell killing.

Clinical observations are beginning to mirror these preclinical findings. The FIGHT-101 trial, a
phase 1/2 study, evaluated pemigatinib in combination with gemcitabine and cisplatin, among
other agents, in patients with advanced malignancies[2]. The promising results from this and
other ongoing clinical trials, such as the FIGHT-302 study comparing pemigatinib to the
gemcitabine and cisplatin combination as a first-line treatment for cholangiocarcinoma,
underscore the clinical relevance of the preclinical synergy observed[3][4].

Further supporting this combinatorial approach, a study utilizing patient-derived xenografts
(PDX) of biliary tract cancer also explored the co-administration of pemigatinib with
gemcitabine and cisplatin, reinforcing the potential of this strategy in a model that more closely
recapitulates human tumor biology[5].

Quantitative Analysis of Synergistic Effects

To provide a clear comparison of the efficacy of INCB054828 in combination with
chemotherapy, the following tables summarize key quantitative data from preclinical studies.

Table 1: In Vivo Tumor Growth Inhibition in Xenograft Models
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Tumor o
o Statistically
Preclinical Treatment Dosage and Growth L
. Significant Reference
Model Group Schedule Inhibition
Synergy
(%)
FGFR-
Altered INCB054828 Not Specified  >50% N/A [1]
Xenograft
FGFR-
Altered Cisplatin Not Specified  Moderate N/A [1]
Xenograft
FGFR- Significantly
INCB054828 -~
Altered ] ) Not Specified  greater than Yes [1]
+ Cisplatin ]
Xenograft single agents
N Gemcitabine:
Biliary Tract
100 mg/kg,
Cancer PDX o ]
Gemcitabine twice weekly;  Tumor
(FGFR2- _ _ _ _ _ N/A [5]
+ Cisplatin Cisplatin: 5 Regression
BICC1 .
) mg/kg, twice
fusion)
weekly
Pemigatinib:
1 mg/kg,
Biliary Tract daily;
Cancer PDX Pemigatinib +  Gemcitabine: T No significant
umor
(FGFR2- Gemcitabine 100 mg/kg, ] benefit over [5]
) ) . Regression .
BICC1 + Cisplatin twice weekly; Gem/Cis
fusion) Cisplatin: 5
mg/kg, twice
weekly

Note: Specific tumor growth inhibition percentages from the primary Liu et al. (2020) preclinical

study were not publicly available in the reviewed abstracts. The patient-derived xenograft

(PDX) model showed tumor regression with the gemcitabine and cisplatin combination, and the

addition of pemigatinib did not confer a statistically significant benefit in this specific

experiment[5].
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Experimental Protocols

A detailed understanding of the methodologies employed in these preclinical studies is crucial
for replication and further investigation.

In Vivo Xenograft Studies (General Protocol)

¢ Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used.

o Tumor Implantation: Human cancer cell lines with known FGFR alterations or patient-derived
tumor fragments are implanted subcutaneously or orthotopically.

e Treatment Administration:
o INCBO054828 (Pemigatinib): Administered orally (p.0.) once daily.
o Cisplatin: Administered intraperitoneally (i.p.) on a specified schedule.

o Gemcitabine: Administered intravenously (i.v.) or intraperitoneally (i.p.) according to the
study design.

o Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the
study, tumors may be excised and weighed.

» Tolerability Assessment: Animal body weight and general health are monitored throughout
the experiment.

Patient-Derived Xenograft (PDX) Model Protocol

e Model: Biliary tract cancer PDX with an FGFR2-BICC1 fusion.
e Treatment Groups:
o Vehicle Control
o Gemcitabine (100 mg/kg, i.p., twice weekly) + Cisplatin (5 mg/kg, i.p., twice weekly)

o Pemigatinib (1 mg/kg, p.o., daily) + Gemcitabine (100 mg/kg, i.p., twice weekly) + Cisplatin
(5 mg/kg, i.p., twice weekly)
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e Endpoint: Tumor volume was monitored, and event-free survival (time to tumor doubling)

was assessed[5].

Visualizing the Mechanism of Action and
Experimental Design

To illustrate the underlying biological pathways and experimental workflows, the following

diagrams are provided.

FGFR Signaling Pathway and Inhibition by INCB054828
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Caption: Mechanism of INCB054828 (pemigatinib) inhibition of the FGFR signaling pathway.
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Preclinical Xenograft Experiment Workflow
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Caption: Workflow for a typical preclinical xenograft study evaluating combination therapy.

Conclusion
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The preclinical evidence strongly supports the synergistic activity of INCB054828 (pemigatinib)
with chemotherapy, particularly cisplatin, in cancer models with FGFR alterations. This
combination strategy holds the potential to enhance therapeutic efficacy and overcome
resistance, offering a promising avenue for the treatment of FGFR-driven malignancies. The
ongoing clinical trials will be instrumental in validating these preclinical findings and
establishing the role of pemigatinib-chemotherapy combinations in the clinical setting. Further
preclinical research is warranted to explore the synergy of pemigatinib with other chemotherapy
agents and to elucidate the precise molecular mechanisms underpinning this enhanced anti-
tumor activity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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